molecular formula C21H20N2O4S2 B2723361 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-08-2

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No. B2723361
CAS RN: 899968-08-2
M. Wt: 428.52
InChI Key: PIEPEHKAYFZPSP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(isopropylsulfonyl)benzamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin and leptin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Development of Novel Compounds : Innovative synthesis methods have led to the creation of new compounds with potential biological activities. One study described a method for generating benzamide-based 5-aminopyrazoles, highlighting their significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
  • Heterocyclic Compound Synthesis : Another study focused on synthesizing heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives, exploring their antibacterial and antifungal activities (Patel & Patel, 2015).

Biological Activities and Applications

  • Antibacterial and Antifungal Effects : Research into the synthesis of novel benzamide derivatives has shown promising antibacterial and antifungal properties. One study synthesized Schiff base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide, demonstrating high to low Minimum Inhibition Concentration (MIC) values against various bacterial strains (Maru, Patel, & Yadav, 2015).
  • Anticancer Properties : The synthesis of benzamide derivatives has been explored for anticancer applications, with some compounds exhibiting excellent in vitro activity against cancer cell lines. A particular focus has been on the development of compounds with anti-tubercular scaffolds, showcasing promising IC50 values against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Structural and Mechanistic Studies

  • Structural Characterization : Advances in chemical synthesis techniques have facilitated the structural characterization of new benzamide derivatives. Studies utilizing NMR, IR, and mass spectroscopy have significantly contributed to understanding the molecular frameworks of these compounds and their potential biological activities (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-13(2)29(26,27)17-11-9-16(10-12-17)20(25)23-21-22-18(19(28-21)14(3)24)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEPEHKAYFZPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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